molecular formula C10H15NO2 B14182627 4-[(Pyridin-3-yl)methoxy]butan-1-ol CAS No. 851761-77-8

4-[(Pyridin-3-yl)methoxy]butan-1-ol

Cat. No.: B14182627
CAS No.: 851761-77-8
M. Wt: 181.23 g/mol
InChI Key: LHIIYGBUWDUELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pyridin-3-yl)methoxy]butan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a butanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-3-yl)methoxy]butan-1-ol typically involves the reaction of 3-pyridinemethanol with 4-chlorobutan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyridinemethanol attacks the carbon atom bonded to the chlorine in 4-chlorobutan-1-ol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-3-yl)methoxy]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Pyridin-3-yl)methoxy]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-3-yl)methoxy]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yl)butan-1-ol
  • 4-(Pyridin-4-yl)butan-1-ol
  • 4-(Pyridin-2-yl)butan-1-ol

Uniqueness

4-[(Pyridin-3-yl)methoxy]butan-1-ol is unique due to the presence of both the pyridine ring and the butanol group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

851761-77-8

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(pyridin-3-ylmethoxy)butan-1-ol

InChI

InChI=1S/C10H15NO2/c12-6-1-2-7-13-9-10-4-3-5-11-8-10/h3-5,8,12H,1-2,6-7,9H2

InChI Key

LHIIYGBUWDUELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.